molecular formula C13H11FO B6369963 2-(2-Fluoro-5-methylphenyl)phenol CAS No. 1261959-10-7

2-(2-Fluoro-5-methylphenyl)phenol

Cat. No.: B6369963
CAS No.: 1261959-10-7
M. Wt: 202.22 g/mol
InChI Key: YVBDPMQYSNLUCL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)phenol is a fluorinated aromatic compound featuring a phenolic hydroxyl group and a 2-fluoro-5-methylphenyl substituent. For example, 2-(2-fluoro-5-methylphenyl)ethan-1-amine (C₉H₁₂FN, MW 153.2) serves as a key precursor in synthesizing triazine-based pharmaceuticals, as demonstrated in the synthesis of FFAR1/FFAR4 allosteric modulators . The fluorine atom at the ortho position and methyl group at the para position on the phenyl ring likely enhance steric and electronic effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDPMQYSNLUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683441
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-10-7
Record name 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl rings. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Fluoro-5-methylphenyl)ketone, while reduction of the fluoro group can produce 2-(2-Methylphenyl)phenol.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluoro and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(2-Fluoro-5-methylphenyl)phenol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Significance
This compound C₁₃H₁₁FO 202.23 (calc.) Phenol, 2-fluoro-5-methylphenyl Potential intermediate in drug synthesis; structural motifs in kinase inhibitors
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol C₁₃H₁₀ClFO 236.67 (calc.) Chlorine at meta, fluorine/methyl Used in specialty chemical synthesis; exhibits halogen bonding for crystal engineering
2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide C₁₂H₁₂FN₃O₂S 297.31 (calc.) Sulfonamide, pyridine ring Pharmacological candidate; sulfonamide group enhances solubility and target binding
2-Fluoro-5-hydroxybenzaldehyde C₇H₅FO₂ 140.11 (calc.) Aldehyde, hydroxyl, fluorine Precursor for fluorinated polymers and agrochemicals

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